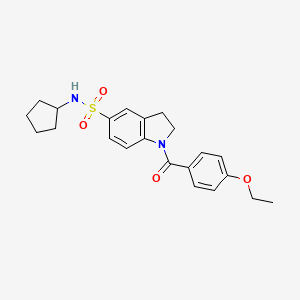

N-cyclopentyl-1-(4-ethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide

説明

特性

IUPAC Name |

N-cyclopentyl-1-(4-ethoxybenzoyl)-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-2-28-19-9-7-16(8-10-19)22(25)24-14-13-17-15-20(11-12-21(17)24)29(26,27)23-18-5-3-4-6-18/h7-12,15,18,23H,2-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMFAIQVOOHZCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

N-cyclopentyl-1-(4-ethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse sources.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the indole framework, sulfonamide group, and cyclopentyl moiety. The synthesis typically involves multi-step organic reactions that incorporate sulfonamide functionalities, which are known for their diverse biological activities.

- Carbonic Anhydrase Inhibition :

- Anti-inflammatory Properties :

- Antitumor Activity :

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzyme activities:

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| hCA I | >10,000 | Low |

| hCA II | >10,000 | Low |

| hCA IX | 47.4 | High |

| hCA XII | 4.5 | High |

These results indicate a significant selectivity towards tumor-associated carbonic anhydrases, which is desirable in drug design to minimize side effects associated with broader inhibition .

Case Studies

- Study on Indole-based Sulfonamides :

- Pharmacokinetics :

類似化合物との比較

Structural Comparison

The compound shares its indole core with several derivatives reported in the literature. Key structural differences lie in substituent patterns and functional groups, which influence reactivity, solubility, and target affinity.

Table 1: Structural Features of Selected Indole Derivatives

Key Observations :

- The 5-sulfonamide group is a shared feature with SU11274, a c-Met inhibitor, suggesting possible kinase-targeting activity .

- Substituents like 4-ethoxybenzoyl may enhance lipophilicity compared to polar groups (e.g., carboxamide in compounds) .

Implications for the Target Compound :

- Similar reflux conditions (e.g., DMSO/DMF, 150–190°C) may apply for introducing the 4-ethoxybenzoyl group.

- The cyclopentylamine sulfonamide moiety could require protective group strategies to avoid side reactions.

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Table 2: Physical Properties of Analogous Compounds

Key Observations :

- Bulky substituents (e.g., cyclopentyl, benzoyl) likely reduce aqueous solubility.

- Fluorine or methoxy groups () may enhance crystallinity, as seen in higher melting points .

Hypotheses for the Target Compound :

- The sulfonamide group may enable binding to enzymes like carbonic anhydrase or kinases.

- The 4-ethoxybenzoyl moiety could modulate pharmacokinetics by delaying metabolic degradation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-1-(4-ethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide?

- Methodology :

- Use a stepwise approach: (i) Coupling the 4-ethoxybenzoyl group to the indole core via Friedel-Crafts acylation under anhydrous AlCl₃ catalysis . (ii) Introduce the sulfonamide group by reacting the indole intermediate with cyclopentylsulfamoyl chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by TLC/HPLC .

- Final characterization requires H/C NMR, IR (to confirm sulfonamide S=O stretches at 1150–1350 cm), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and cyclopentyl CH groups (δ 1.5–2.5 ppm). Confirm sulfonamide NH protons (δ 7.0–8.0 ppm, broad) in DMSO-d .

- IR : Identify key functional groups: sulfonamide (S=O at 1320/1150 cm), ethoxy C-O (1250 cm), and carbonyl (C=O at 1680 cm) .

- Mass spectrometry : Use ESI or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodology :

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogens) to isolate variables affecting activity .

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., carbonic anhydrase IX) and validate with in vitro enzyme inhibition assays .

- Address discrepancies by standardizing assay conditions (pH, temperature, solvent) and including positive controls (e.g., acetazolamide for carbonic anhydrase) .

Q. What strategies mitigate poor solubility of this compound in aqueous media during in vitro testing?

- Methodology :

- Structural modifications : Introduce polar groups (e.g., hydroxyl, amino) to the cyclopentyl or ethoxybenzoyl moieties while monitoring SAR trade-offs .

- Formulation : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or prepare cyclodextrin inclusion complexes to enhance solubility without altering bioactivity .

- Analytical validation : Measure solubility via shake-flask method with HPLC quantification and confirm stability under physiological pH (4–8) .

Q. How can crystallographic data clarify conformational flexibility in the indole-sulfonamide core?

- Methodology :

- Grow single crystals via slow evaporation (solvent: chloroform/methanol 1:1) and perform X-ray diffraction to resolve bond angles and torsion strains .

- Compare with computational models (e.g., DFT calculations in Gaussian 09) to assess energy barriers for rotational isomerism in the dihydroindole ring .

Q. What experimental designs validate target-specific mechanisms of action versus off-target effects?

- Methodology :

- Competitive binding assays : Use radiolabeled ligands (e.g., H-labeled analogs) to quantify displacement in receptor-binding studies .

- CRISPR/Cas9 knockout models : Generate cell lines lacking putative targets (e.g., carbonic anhydrase isoforms) to confirm on-target efficacy .

- Proteome profiling : Apply affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

- Methodology :

- Re-evaluate force field parameters in docking simulations (e.g., solvation effects, protonation states) using explicit solvent models (e.g., TIP3P) .

- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .

- Synthesize rigid analogs (e.g., locked cyclopentyl groups) to test conformational hypotheses .

Q. What statistical approaches are recommended for dose-response studies with high variability?

- Methodology :

- Use nonlinear regression models (e.g., four-parameter logistic curve) in GraphPad Prism to calculate EC/IC values with 95% confidence intervals .

- Apply Grubbs’ test to identify outliers in replicates and repeat experiments with larger sample sizes (n ≥ 6) .

- Normalize data to internal controls (e.g., housekeeping genes in qPCR) to reduce plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。